molecular formula C26H23NO5 B1612324 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid CAS No. 204716-07-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid

Cat. No.: B1612324
CAS No.: 204716-07-4
M. Wt: 429.5 g/mol
InChI Key: MKHDZWYAQYTGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid is a useful research compound. Its molecular formula is C26H23NO5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme-activated Surfactants for Dispersion of Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes, allowing for the creation of homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions. This innovation utilizes quantum mechanical computations to model interactions between surfactants and nanotubes, showcasing a significant application in materials science and nanotechnology (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues

This chemical's derivatives have been prepared and incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers. These oligomers vary in length and demonstrate the compound's versatility in synthetic chemistry, particularly in the creation of complex molecular structures (Gregar & Gervay-Hague, 2004).

Novel Stable Fluorophore with Strong Fluorescence

6-Methoxy-4-quinolone, an oxidation product derived from a related compound, is identified as a novel fluorophore demonstrating strong fluorescence across a wide pH range in aqueous media. This property is invaluable in biomedical analysis, where stable and strong fluorescence is required for various diagnostic and research applications (Hirano et al., 2004).

Reversible Protecting Group for the Amide Bond in Peptides

This compound is utilized in the synthesis of peptides with reversibly protected tertiary peptide bonds. The application is crucial in peptide synthesis, particularly when preventing interchain association during solid-phase peptide synthesis is desired, highlighting its significance in biochemistry and pharmaceuticals (Johnson et al., 1993).

Mechanism of Action

Target of Action

Fmoc-4-acetyl-L-phenylalanine, also known as Fmoc-L-4-Acetylphe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity against Gram-negative bacteria is weaker due to its inability to cross the bacterial membrane .

Mode of Action

Fmoc-4-acetyl-L-phenylalanine interacts with its targets by permeating the bacterial membrane. In combination with other antibiotics like aztreonam (AZT), it can display antibacterial activity against both Gram-positive and Gram-negative bacteria . AZT increases the permeability of Fmoc-4-acetyl-L-phenylalanine through the bacterial membrane, leading to a synergistic effect and higher efficacy against bacteria like P. aeruginosa .

Biochemical Pathways

It is known that the compound has antimicrobial properties specific to gram-positive bacteria . It is also used in Fmoc-based solid-phase peptide synthesis .

Pharmacokinetics

Its use in peptide synthesis suggests that it may have significant bioavailability .

Result of Action

The primary result of Fmoc-4-acetyl-L-phenylalanine’s action is its antibacterial activity. It reduces the bacterial load both in vitro and in skin wound infections of mice . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Fmoc-4-acetyl-L-phenylalanine can be influenced by various environmental factors. For instance, its antibacterial activity can be enhanced when combined with other antibiotics like AZT . Additionally, factors like pH and buffer ions can influence its self-assembly to gel formation .

Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDZWYAQYTGRJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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